6-Bromo-3-chloro-2,4-difluorophenylboronic acid
Overview
Description
6-Bromo-3-chloro-2,4-difluorophenylboronic acid is an organic compound with the chemical formula C6H3BBrClF2O2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound may participate, is a key step in the synthesis of many complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The molecular and cellular effects of 6-Bromo-3-chloro-2,4-difluorophenylboronic acid are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki-Miyaura coupling reactions, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2,4-difluorophenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2,4-difluorophenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to the corresponding boronate ester using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Scientific Research Applications
6-Bromo-3-chloro-2,4-difluorophenylboronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and organic materials.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cellular signaling pathways and developing treatments for diseases such as cancer.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 2,6-Difluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
6-Bromo-3-chloro-2,4-difluorophenylboronic acid is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(6-bromo-3-chloro-2,4-difluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrClF2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWZXZHRFOLARH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1F)Cl)F)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207396 | |
Record name | Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-24-5 | |
Record name | Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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